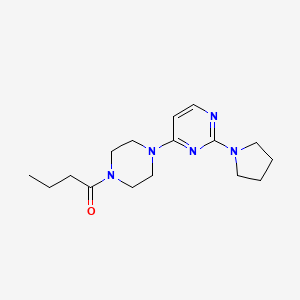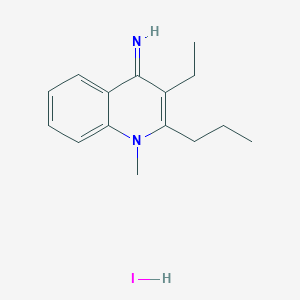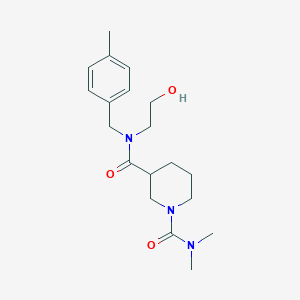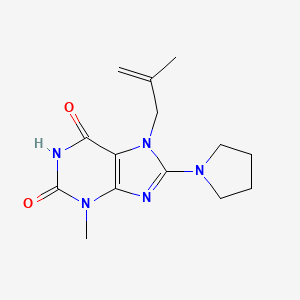![molecular formula C20H25N3O B5590073 N-[1-(3-异丙烯基苯基)-1-甲基乙基]-N'-[2-(4-吡啶基)乙基]脲](/img/structure/B5590073.png)
N-[1-(3-异丙烯基苯基)-1-甲基乙基]-N'-[2-(4-吡啶基)乙基]脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenyl group, a pyridine ring, and a urea moiety, making it an interesting subject for research in chemistry, biology, and medicine.
科学研究应用
3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the prop-1-en-2-yl phenyl derivative, followed by the introduction of the pyridine ring and the urea group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key factors in industrial production include optimizing reaction conditions, minimizing waste, and ensuring the safety of the process.
化学反应分析
Types of Reactions
3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
作用机制
The mechanism of action of 3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties and potential neuroprotective effects.
Imidazole-containing compounds: These compounds have a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development.
属性
IUPAC Name |
1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15(2)17-6-5-7-18(14-17)20(3,4)23-19(24)22-13-10-16-8-11-21-12-9-16/h5-9,11-12,14H,1,10,13H2,2-4H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDHIXHJWKOFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5589994.png)
![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5590015.png)




![3-(1H-imidazol-2-yl)-1-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5590065.png)
![N-(4-methoxyphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5590075.png)
![2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE](/img/structure/B5590077.png)
![N-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N'-(3-methylpyridin-4-yl)ethane-1,2-diamine](/img/structure/B5590082.png)
![1-{3-[4-(benzyloxy)phenyl]acryloyl}azepane](/img/structure/B5590094.png)
![(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B5590098.png)
![1-(ethylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5590101.png)
![N-(2-{[(furan-2-yl)methyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B5590102.png)
